molecular formula C19H22N4S B2985967 4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione CAS No. 440334-15-6

4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione

Cat. No.: B2985967
CAS No.: 440334-15-6
M. Wt: 338.47
InChI Key: GPIYZTHSVVSFBY-UHFFFAOYSA-N
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Description

4-((3-(Benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione is a quinazoline-thione derivative characterized by a bicyclic quinazoline core with a thione (-SH) group at the 2-position and a 3-(benzyl(methyl)amino)propylamino substituent at the 4-position.

  • Alkylation: Introduction of the 3-(benzyl(methyl)amino)propylamino group via reaction with alkyl halides or similar agents .
  • Thione formation: Use of thiourea or sulfur-containing reagents to generate the thione moiety .
    Structural elucidation would employ $ ^1 \text{H-NMR} $, $ ^{13}\text{C-NMR} $, and ESI-HRMS for confirmation of molecular identity . Crystallographic data, if available, could be refined using software like SHELXL or visualized via ORTEP-3 .

Properties

CAS No.

440334-15-6

Molecular Formula

C19H22N4S

Molecular Weight

338.47

IUPAC Name

4-[3-[benzyl(methyl)amino]propylamino]-1H-quinazoline-2-thione

InChI

InChI=1S/C19H22N4S/c1-23(14-15-8-3-2-4-9-15)13-7-12-20-18-16-10-5-6-11-17(16)21-19(24)22-18/h2-6,8-11H,7,12-14H2,1H3,(H2,20,21,22,24)

InChI Key

GPIYZTHSVVSFBY-UHFFFAOYSA-N

SMILES

CN(CCCNC1=NC(=S)NC2=CC=CC=C21)CC3=CC=CC=C3

solubility

not available

Origin of Product

United States

Mechanism of Action

Biological Activity

The compound 4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of quinazoline derivatives typically involves the reaction of substituted anilines or amino acids with various reagents to yield the desired thione structure. The specific compound features a quinazoline core with a thione group at position 2 and a benzyl(methyl)amino propyl side chain. This structural modification is crucial for its biological activity.

Biological Activity Overview

The biological activities of quinazoline derivatives can be categorized into several key areas:

1. Anticancer Activity

Quinazoline derivatives have shown significant anticancer properties. For instance, studies demonstrate that related compounds exhibit antiproliferative effects against various cancer cell lines. The compound This compound is hypothesized to act by inhibiting specific oncogenic pathways, similar to other quinazoline derivatives that target kinases involved in cancer progression.

CompoundCell LineIC50 (µM)Mechanism
8cAsPC-16.1MET inhibition
8hVarious<10Apoptosis induction

2. Antimicrobial Activity

Quinazolines have also been explored for their antimicrobial properties. The presence of the thione group may enhance the interaction with microbial targets, leading to increased efficacy against bacterial strains. Some derivatives have shown better activity than standard antibiotics.

3. Anticonvulsant Activity

Research indicates that certain quinazoline derivatives possess anticonvulsant properties. For example, compounds similar to This compound have demonstrated effectiveness in reducing seizure duration in animal models.

The biological activity of quinazoline derivatives often involves:

  • Kinase Inhibition : Many quinazolines act as ATP-competitive inhibitors of various kinases (e.g., PDGFRA), disrupting signaling pathways critical for cancer cell survival.
  • DNA Intercalation : Some derivatives can intercalate into DNA, leading to cytotoxic effects by disrupting replication and transcription processes.
  • Receptor Modulation : Quinazolines may also interact with neurotransmitter receptors, contributing to their anticonvulsant effects.

Case Studies

Several studies have evaluated the biological activity of quinazoline derivatives:

  • Anticancer Study : A series of 3-benzyl-substituted quinazolines were synthesized and tested for antitumor activity, showing IC50 values ranging from 7.24 to 14.12 µM against different cancer cell lines, indicating potent anticancer potential compared to standard treatments like 5-FU .
  • Antimicrobial Evaluation : Quinazolines were tested against various bacterial strains, demonstrating significant inhibitory effects that surpassed those of conventional antibiotics .
  • Anticonvulsant Assessment : In a study assessing anticonvulsant activity using the maximal electroshock seizure method, certain quinazolines exhibited strong protective effects against induced seizures .

Comparison with Similar Compounds

Quinazoline-thione Derivatives
  • 2-Methylquinazoline-4-thione ():

    • Core structure : Quinazoline-4-thione.
    • Key substituents : Methyl at C2, propyl at N3.
    • Synthesis : Direct alkylation of the thione precursor using alkyl halides .
    • Characterization : $ ^1 \text{H-NMR} $ and X-ray crystallography (reported in Acta Crystallographica) confirm planar quinazoline rings and hydrogen-bonded crystal networks .
  • Benzimidazolone-thiones ():

    • Core structure : Benzimidazolone-thione.
    • Key substituents : Varied alkyl groups (e.g., methacryloyl).
    • Synthesis : Multi-step route starting from O-phenylenediamine, involving alkylation and acid chloride reactions .
    • Divergence : Smaller ring system (benzimidazole vs. quinazoline) reduces π-conjugation and alters electronic properties.
Triazole-thione Derivatives ():
  • 4-Amino-1,2,4-triazole-3-thione: Core structure: Triazole-3-thione. Key substituents: Amino group and isopropylphenyl moiety. Synthesis: Ethanol recrystallization yields crystals with disordered 2-methylpropyl groups . Crystallography: Planar triazole rings (±0.004 Å deviation) and hydrogen-bonded 2D networks (N–H⋯S and C–H⋯S interactions) .

Crystallographic and Spectroscopic Analysis

Parameter Target Compound 2-Methylquinazoline-4-thione 4-Amino-triazole-3-thione
Core structure Quinazoline-2(1H)-thione Quinazoline-4-thione Triazole-3-thione
Ring planarity Likely planar (quinazoline core) Planar (X-ray confirmed) Planar (±0.004 Å)
Hydrogen bonding Not reported N/A N–H⋯S and C–H⋯S networks
Disorder in structure Not reported No Yes (2-methylpropyl group)
  • Software tools : Crystallographic refinement for similar compounds uses SHELXL for small-molecule analysis and WinGX for data integration .

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